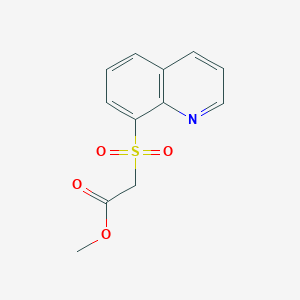

Methyl (quinolin-8-ylsulfonyl)acetate

説明

特性

IUPAC Name |

methyl 2-quinolin-8-ylsulfonylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c1-17-11(14)8-18(15,16)10-6-2-4-9-5-3-7-13-12(9)10/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETPFNKGCDZFFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)C1=CC=CC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl (quinolin-8-ylsulfonyl)acetate typically involves the reaction of quinoline derivatives with sulfonyl chlorides and esters. One common method includes the reaction of quinoline-8-sulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for methyl (quinolin-8-ylsulfonyl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

化学反応の分析

Types of Reactions

Methyl (quinolin-8-ylsulfonyl)acetate can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The ester group can be reduced to form alcohol derivatives.

Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitrated or halogenated quinoline derivatives.

科学的研究の応用

Biological Activities

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to methyl (quinolin-8-ylsulfonyl)acetate can act as inhibitors of catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. These inhibitors have potential applications in treating neurological disorders due to their ability to modulate dopamine levels in the brain. For instance, studies have shown that modifications at the 7-position of the quinoline ring can enhance metabolic stability and potency against COMT .

2. Anticancer Properties

Methyl (quinolin-8-ylsulfonyl)acetate derivatives have demonstrated significant anticancer activity. A recent study highlighted that certain quinoline-sulfonamide derivatives, closely related to methyl (quinolin-8-ylsulfonyl)acetate, effectively reduced intracellular pyruvate levels in lung cancer cells while exhibiting selective cytotoxicity towards cancer cells over normal cells . This selectivity suggests potential for developing targeted cancer therapies.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Related sulfonamide compounds have shown efficacy against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), indicating a promising avenue for treating resistant infections .

Case Study 1: COMT Inhibition

In a study examining the structure-activity relationship of 8-hydroxyquinolines, methyl (quinolin-8-ylsulfonyl)acetate was identified as a potential lead compound due to its ability to inhibit COMT effectively. The study provided insights into how substituents on the quinoline ring influence binding affinity and metabolic stability .

Case Study 2: Anticancer Activity

A series of quinoline-sulfonamide derivatives were synthesized and tested for anticancer activity against multiple cell lines, including A549 lung cancer cells and U87-MG glioblastoma cells. The findings indicated that these compounds could significantly reduce cell viability while affecting cell cycle distribution, showcasing their potential as chemotherapeutic agents .

Case Study 3: Antimicrobial Efficacy

Research on sulfonamide derivatives revealed that specific modifications enhanced their antibacterial activity against MRSA. The minimal inhibitory concentrations (MICs) were determined, with some compounds exhibiting potent activity at low concentrations .

Summary Table of Applications

作用機序

The mechanism of action of methyl (quinolin-8-ylsulfonyl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to active sites or allosteric sites. The quinoline ring system is known for its ability to intercalate with DNA, which can disrupt cellular processes and lead to anticancer effects .

類似化合物との比較

Structural Variations in Linkage and Functional Groups

Sulfonyl vs. Sulfanyl and Oxy Linkages

- Quinolin-8-yl[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate: Features a sulfanyl (-S-) bridge and an oxadiazole ring. Synthesized via coupling 5-aryl-1,3,4-oxadiazole-2-thiol with quinolin-8-yl chloroacetate .

- Methyl 2-(quinolin-8-yloxy)acetate: Contains an oxygen (-O-) linkage. Synthesized via alkylation of 8-hydroxyquinoline with methyl bromoacetate under reflux . The oxy group facilitates hydrogen bonding, influencing crystal packing and solubility .

Amide Derivatives

- N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide: Replaces the ester with an amide group. Exhibits intermolecular hydrogen bonding via water molecules, affecting crystallinity .

Substituent Effects on Quinoline Core

- Methoxy and methyl groups: Methyl 2-((5-chloro-8-methoxy-2-methylquinolin-4-yl)oxy)acetate demonstrates how substituents modulate lipophilicity and bioavailability, critical in anticancer applications .

Characterization Techniques

Q & A

Q. What strategies validate the reproducibility of crystallographic data across different instrumentation?

- Methodological Answer :

- Redundant Data Collection : Collect datasets at multiple temperatures (100–300 K) to assess thermal motion effects. Use twin refinement in SHELXL for overlapping lattices .

- Cross-Lab Validation : Deposit CIF files in public databases (e.g., CCDC) and compare R-factors with independent studies (target R1 < 5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。